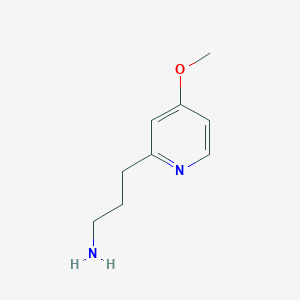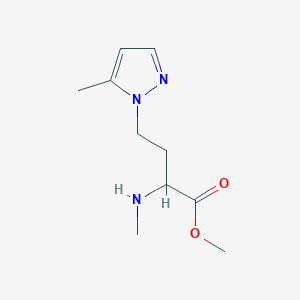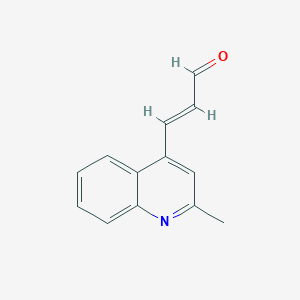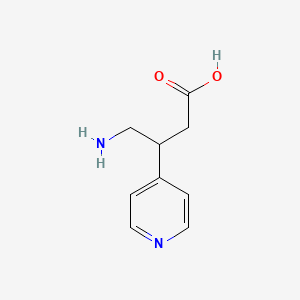![molecular formula C5H2Br2N2S B13545377 5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
5,7-Dibromoimidazo[4,3-b][1,3]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromoimidazo[4,3-b][1,3]thiazole is a heterocyclic compound that contains both bromine and sulfur atoms within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoimidazo[4,3-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with a brominated carbonyl compound. The reaction is usually carried out in a solvent such as 1,4-dioxane under reflux conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling of brominated intermediates to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dibromoimidazo[4,3-b][1,3]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,3-b][1,3]thiazole derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
5,7-Dibromoimidazo[4,3-b][1,3]thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and antitumor activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of various functional materials, including dyes and polymers, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5,7-Dibromoimidazo[4,3-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of certain enzymes, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s bromine atoms play a crucial role in enhancing its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,3-b][1,3]thiazole: The parent compound without bromine substitution.
5-Bromoimidazo[4,3-b][1,3]thiazole: A mono-brominated derivative.
7-Bromoimidazo[4,3-b][1,3]thiazole: Another mono-brominated derivative.
Uniqueness
5,7-Dibromoimidazo[4,3-b][1,3]thiazole is unique due to the presence of two bromine atoms at positions 5 and 7, which significantly enhances its reactivity and biological activity compared to its mono-brominated and non-brominated counterparts. This dual bromination allows for more versatile chemical modifications and potentially greater therapeutic efficacy .
Propiedades
Fórmula molecular |
C5H2Br2N2S |
|---|---|
Peso molecular |
281.96 g/mol |
Nombre IUPAC |
5,7-dibromoimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C5H2Br2N2S/c6-3-4-9(1-2-10-4)5(7)8-3/h1-2H |
Clave InChI |
XONJQWXYPFMMAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C(N=C(N21)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13545322.png)


amine](/img/structure/B13545351.png)





![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)
